

Application Note: High-Resolution Mass Spectrometry of Omeprazole Sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

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Introduction

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.^[1] One of its major metabolites is **omeprazole sulfone**, formed through the sulfoxidation of the sulfinyl group, a reaction catalyzed predominantly by CYP3A4.^{[1][2]} Unlike the active parent drug, **omeprazole sulfone** lacks significant antisecretory activity.^[1] The analysis of omeprazole and its metabolites is crucial for pharmacokinetic, pharmacogenetic, and therapeutic drug monitoring studies, particularly due to the inter-individual variability in metabolism influenced by genetic polymorphisms of CYP enzymes.^[1] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional sensitivity and specificity for the accurate quantification and identification of **omeprazole sulfone** in complex biological matrices.

This application note provides a detailed protocol for the quantitative analysis of **omeprazole sulfone** in human plasma using LC-HRMS.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for the extraction of **omeprazole sulfone** from plasma samples.^[1]

- To 100 μ L of human plasma, add 20 μ L of an internal standard working solution (e.g., a stable isotope-labeled **omeprazole sulfone** or a structurally similar compound like 4-Desmethoxy Omeprazole-d3 at 100 ng/mL in acetonitrile).[1]
- Vortex the sample briefly to mix.
- Add 300 μ L of cold acetonitrile to precipitate the plasma proteins.[1]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
- Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.[1]

Liquid Chromatography

Chromatographic separation is essential to resolve **omeprazole sulfone** from its parent drug, other metabolites, and endogenous plasma components.

- Column: A reversed-phase column, such as a Hichrom RP18 (150 \times 3.0 mm, 3 μ m) or equivalent, provides good separation.[3]
- Mobile Phase A: 0.1% formic acid in water.[3][4]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[3][4]
- Gradient: A typical gradient involves starting at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, holding for a brief period, and then returning to the initial conditions for re-equilibration. A representative gradient is 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.[1]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.[1]
- Column Temperature: 40 $^{\circ}$ C.[1]

High-Resolution Mass Spectrometry

HRMS provides accurate mass measurements, enabling confident identification and quantification of **omeprazole sulfone**.

- Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
- Scan Type: Full scan with data-dependent MS/MS (dd-MS2) or targeted selected ion monitoring (t-SIM) followed by MS/MS for quantification.
- Mass Resolution: Set to a high resolution, for example, >70,000 FWHM (Full Width at Half Maximum), to ensure high mass accuracy.
- Source Temperature: 150 °C.[1]
- Desolvation Temperature: 400 °C.[1]
- Accurate Mass Measurement: The protonated molecule of **omeprazole sulfone** ([M+H]⁺) has a theoretical exact mass of 362.1169. Monitoring this accurate mass provides high specificity. The extracted ion range for **omeprazole sulfone** is typically m/z 362.11-362.12. [3][4]
- Fragmentation: The fragmentation of **omeprazole sulfone** is crucial for its structural confirmation. A common fragmentation pathway involves a [2][5]-H migration.[6] The product ion at m/z 198.0 is a significant fragment.[1]

Data Presentation

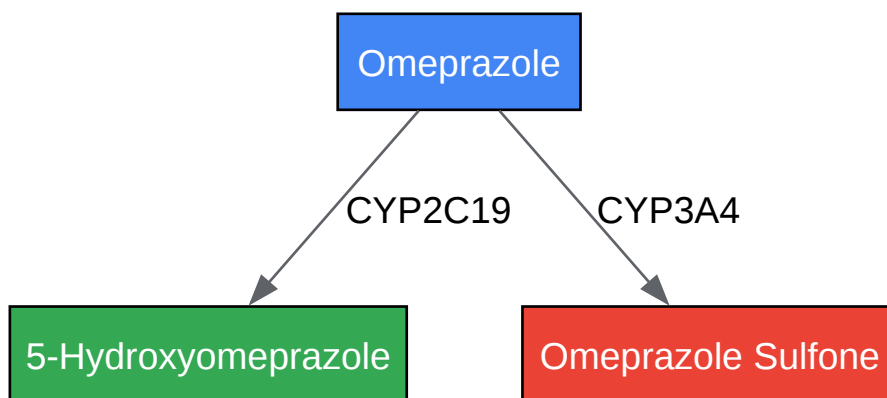
Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of **omeprazole sulfone** by LC-MS methods.

Parameter	Value	Reference
Analyte	Omeprazole Sulfone	
Precursor Ion (m/z)	362.1	[1][5]
Product Ion (m/z)	198.0	[1]
Calibration Range	0.002 - 1 µg/mL	[3][4]
Limit of Quantification (LOQ)	10 ng/mL	[5]
Intra-assay Variability	< 11%	[5]
Inter-assay Variability	< 11%	[5]

Visualizations

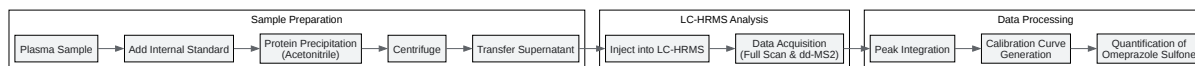
Metabolic Pathway of Omeprazole



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Caption: Metabolic pathway of omeprazole to its major metabolites.

Experimental Workflow for Omeprazole Sulfone Analysis



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Caption: Experimental workflow for **omeprazole sulfone** analysis.

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- To cite this document: BenchChem. [Application Note: High-Resolution Mass Spectrometry of Omeprazole Sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194792#high-resolution-mass-spectrometry-of-omeprazole-sulfone]

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